Sec-butyl-n-butyl-amine
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Overview
Description
Sec-butyl-n-butyl-amine is an organic compound with the molecular formula C8H19N. It is a colorless liquid and one of the isomeric amines of butane. This compound is chiral, meaning it can exist in two enantiomeric forms. This compound is used in various chemical processes and has applications in different fields, including chemistry and industry .
Mechanism of Action
Target of Action
Sec-butyl-n-butyl-amine is an organic chemical compound, specifically an amine
Mode of Action
The exact mode of action of this compound is not well-documented. As an amine, it can participate in a variety of chemical reactions. Amines are known to act as bases, accepting protons from other molecules . This can lead to changes in the target molecules, potentially altering their function.
Preparation Methods
Sec-butyl-n-butyl-amine can be synthesized through several methods. One common method is the reductive amination of butanone with butylamine. This reaction involves the condensation of butanone with butylamine, followed by reduction using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to increase yield and efficiency .
Chemical Reactions Analysis
Sec-butyl-n-butyl-amine undergoes various chemical reactions, including:
Alkylation and Acylation: It can be alkylated by reaction with primary alkyl halides, although controlling the reaction to avoid over-alkylation can be challenging.
Oxidation and Reduction: The compound can be oxidized to form corresponding oximes or reduced to form secondary amines.
Substitution Reactions: It can participate in nucleophilic substitution reactions, forming different substituted amines.
Scientific Research Applications
Sec-butyl-n-butyl-amine has several scientific research applications:
Comparison with Similar Compounds
Sec-butyl-n-butyl-amine is one of the four isomeric amines of butane. The other similar compounds include:
n-butylamine: A primary amine with a straight-chain structure.
tert-butylamine: A tertiary amine with a branched structure.
isobutylamine: A primary amine with a branched structure.
This compound is unique due to its secondary amine structure and chiral nature, which can result in different enantiomeric forms with distinct properties and activities .
Properties
IUPAC Name |
N-butan-2-ylbutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-4-6-7-9-8(3)5-2/h8-9H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZXRLJDNKCYOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399716 |
Source
|
Record name | N-(Butan-2-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4444-67-1 |
Source
|
Record name | N-(Butan-2-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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